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molecular formula C16H23NO2 B8761886 1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one CAS No. 921599-67-9

1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one

Cat. No. B8761886
M. Wt: 261.36 g/mol
InChI Key: IYEPPIPZMXTNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211904B2

Procedure details

In an alternative preparation, AlCl3 (15 g, 0.11 mole) was added to a 3-necked flask equipped with a jacketed addition funnel, flushed with argon and cooled in an ice bath. Crotonyl chloride (21 g, 200 mmol) was added dropwise while keeping the temperature of the reaction below 15° C. The resulting light yellow solution was stirred for 15 min before the ice bath was replaced with an ethyleneglycol/dry ice bath and the solution cooled to −20° C. Vinylsilane (21.1 ml, 220 mmol) was added dropwise from the ice-cooled jacketed addition funnel keeping the temperature of the reaction below −20° C. The reaction was stirred for 3 hr and then added quickly to a slurry of 200 mL saturated aqueous sodium/potassium tartrate solution, 200 g K2CO3, 300 mL ice and 500 mL ether. The slurry was stirred vigorously for 30 min then filtered through celite. The organic layer was separated, dried over Na2SO4, filtered and carefully concentrated. The oil was dissolved in 200 mL CH3CN and added dropwise to a cooled (0° C.) suspension of 3-(isopropoxy)benzylamine (30 g, 180 mmol) in a mixture of 2M aq NaHCO3 (100 mL) and CH3CN (30 mL). The reaction was stirred at rt overnight and partitioned between water and EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting oil was chromatographed on silica eluting with 0-50% EtOAc/Hexanes.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Vinylsilane
Quantity
21.1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium potassium tartrate
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:9])/[CH:6]=[CH:7]/[CH3:8].[CH:11]([SiH3])=[CH2:12].[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+].C([O-])([O-])=O.[K+].[K+].[CH:33]([O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH2:40][NH2:41])([CH3:35])[CH3:34]>C([O-])(O)=O.[Na+].CC#N.CCOCC>[CH:33]([O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH2:40][N:41]1[CH2:12][CH2:11][C:5](=[O:9])[CH2:6][CH:7]1[CH3:8])([CH3:35])[CH3:34] |f:0.1.2.3,6.7.8.9,10.11.12,14.15,^1:13|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C(\C=C\C)(=O)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Vinylsilane
Quantity
21.1 mL
Type
reactant
Smiles
C(=C)[SiH3]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sodium potassium tartrate
Quantity
200 mL
Type
reactant
Smiles
[Na].C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(CN)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 3-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a jacketed addition funnel
CUSTOM
Type
CUSTOM
Details
flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 15° C
CUSTOM
Type
CUSTOM
Details
was replaced with an ethyleneglycol/dry ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below −20° C
STIRRING
Type
STIRRING
Details
The slurry was stirred vigorously for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 200 mL CH3CN
ADDITION
Type
ADDITION
Details
added dropwise to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed on silica eluting with 0-50% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)OC=1C=C(CN2C(CC(CC2)=O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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